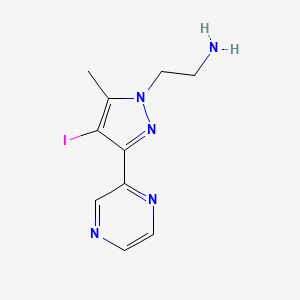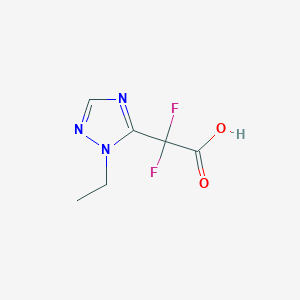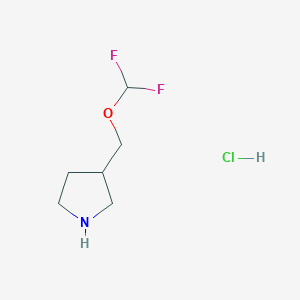
3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is a chemical compound with the molecular formula C6H11F2NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and contains a difluoromethoxy group attached to the methyl group on the pyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with difluoromethoxymethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product separation can enhance efficiency and reduce production costs.
化学反応の分析
Types of Reactions
3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethoxy group, where nucleophiles such as amines or thiols replace the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted products with nucleophiles replacing the fluorine atoms.
科学的研究の応用
3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and specialty chemicals due to its unique chemical properties.
作用機序
The mechanism of action of 3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoromethoxy group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring can interact with hydrophobic pockets in proteins, stabilizing the compound-protein complex and modulating biological activity.
類似化合物との比較
Similar Compounds
- 3-((Difluoromethoxy)methyl)piperidine hydrochloride
- 3-((Difluoromethoxy)methyl)pyridine hydrochloride
- 3-((Difluoromethoxy)methyl)morpholine hydrochloride
Uniqueness
3-((Difluoromethoxy)methyl)pyrrolidine hydrochloride is unique due to its specific combination of a pyrrolidine ring and a difluoromethoxy group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
特性
分子式 |
C6H12ClF2NO |
|---|---|
分子量 |
187.61 g/mol |
IUPAC名 |
3-(difluoromethoxymethyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H11F2NO.ClH/c7-6(8)10-4-5-1-2-9-3-5;/h5-6,9H,1-4H2;1H |
InChIキー |
JGXICDLIJMXHIS-UHFFFAOYSA-N |
正規SMILES |
C1CNCC1COC(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


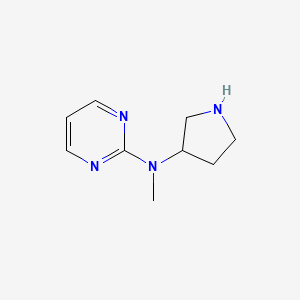
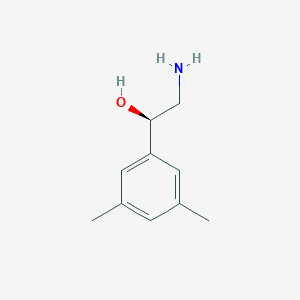
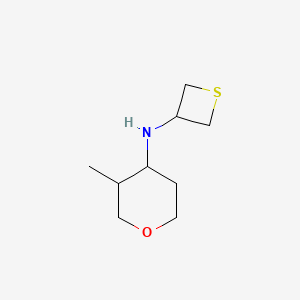
![Rel-(1R,4R,5S)-1-(thiazol-4-yl)bicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13337975.png)

![(R)-9-Bromo-8-chloro-10-fluoro-1,2,3,4,12,12a-hexahydro-6H-benzo[f]pyrazino[2,1-c][1,4]oxazepine](/img/structure/B13337982.png)
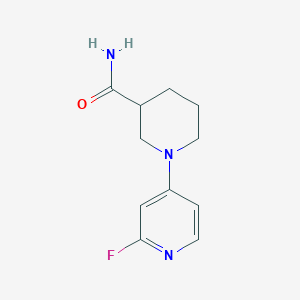

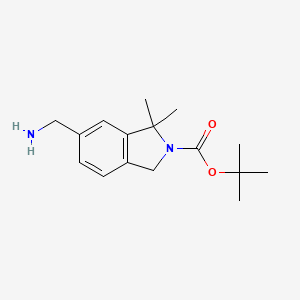
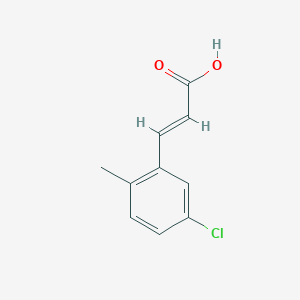
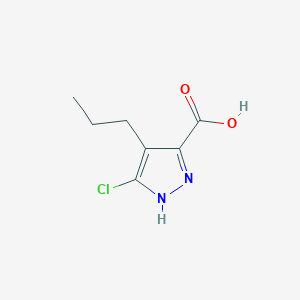
![3-Methoxy-4-({[3-(trifluoromethyl)phenyl]carbamoyl}methoxy)benzoic acid](/img/structure/B13338026.png)
